1-(2-羟基-2-苯乙基)-3-甲基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

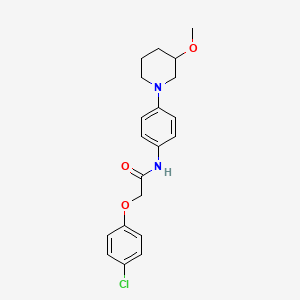

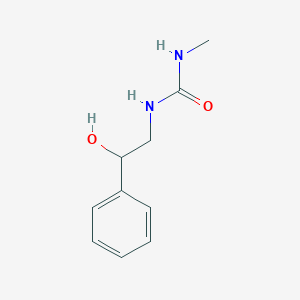

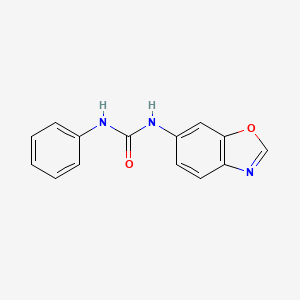

The compound “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicine, agriculture, and industry .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenylethyl group attached to a urea moiety. The phenylethyl group would provide aromatic character to the molecule, while the urea moiety could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(2-Hydroxy-2-phenylethyl)-3-methylurea”, we might expect it to have moderate polarity due to the presence of the urea moiety and the phenylethyl group .科学研究应用

化学合成与催化

1-(2-羟基-2-苯乙基)-3-甲基脲在化学合成和催化领域中是一种重要的化合物。它参与了由钯配合物催化的炔烃甲氧羰基化,选择性地生成不饱和酯或α,ω-二酯。该过程对于合成从药物到材料科学等广泛应用的化合物至关重要。例如,使用 Pd/1,2-双(二叔丁基膦甲基)苯催化苯乙炔的甲氧羰基化会生成肉桂酸甲酯,这是一种具有高活性和区域选择性的化合物。这条合成途径展示了 1-(2-羟基-2-苯乙基)-3-甲基脲衍生物在以高效率和选择性促进复杂化学反应中的潜力 (Magro 等,2010)。

环境影响和降解

对类似于 1-(2-羟基-2-苯乙基)-3-甲基脲的化合物(如异苯隆和异丙隆)的降解的研究,提供了对其环境影响及其降解机制的见解。羟基和碳酸根自由基在水溶液中对异苯隆的转化揭示了苯脲衍生物环境降解的潜在途径。这些研究有助于了解此类化合物在环境中如何分解,这对于评估它们对生态系统的长期影响至关重要 (Mazellier 等,2007)。

生物医学应用

探索 1-(2-羟基-2-苯乙基)-3-甲基脲衍生物在生物医学应用领域(包括组织工程和药物开发)中的应用,凸显了它们的用途广泛性。例如,研究聚羟基链烷酸酯 (PHA) 作为组织工程材料揭示了使用 1-(2-羟基-2-苯乙基)-3-甲基脲衍生物开发用于医疗的可生物降解和生物相容材料的潜力。此类材料可用于从缝合线到心血管贴片等各种应用中,展示了该化合物在推进生物医学技术中的作用 (Chen & Wu,2005)。

材料科学

在材料科学中,1-(2-羟基-2-苯乙基)-3-甲基脲及其衍生物已被用于合成具有独特性能的新型材料。例如,由 1,4-双(对羟基烷氧基苯甲酸酯)亚苯基开发液晶聚氨酯展示了该化合物在创造具有特定热学和机械性能的材料中的应用。这些材料在从电子产品到纺织品的广泛领域中具有潜在用途,说明了该化合物对创新材料解决方案的贡献 (Hao-bo 等,2006)。

作用机制

Target of Action

The compound “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” is structurally similar to the compound "Ohmefentanyl" . Ohmefentanyl is an extremely potent opioid analgesic drug that selectively binds to the µ-opioid receptor . Therefore, it’s plausible that the primary target of “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” could be the µ-opioid receptor. The µ-opioid receptor plays a crucial role in mediating the effects of opioids, including analgesia, respiratory depression, and euphoria .

Mode of Action

This could include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels, which ultimately leads to hyperpolarization and reduced neuronal excitability .

Biochemical Pathways

This pathway plays a critical role in pain perception, reward behavior, and addiction .

Pharmacokinetics

It’s important to note that the adme (absorption, distribution, metabolism, and excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

If it acts similarly to ohmefentanyl, it could potentially produce potent analgesic effects by modulating the activity of µ-opioid receptors .

Action Environment

The action, efficacy, and stability of “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature .

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Urea derivatives can range from being relatively safe to handle to being highly toxic . Without specific information on “1-(2-Hydroxy-2-phenylethyl)-3-methylurea”, it’s difficult to provide accurate safety and hazard information.

未来方向

The future directions for research on “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” would likely depend on its intended use. If it has potential pharmaceutical applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

属性

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKONNXSUJUWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(Furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione](/img/structure/B2837445.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2837448.png)

![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B2837451.png)

![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)

![1-[t-Butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)

![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)

![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)